6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
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Description
“6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide” is a compound that is part of the benzothiazole family . Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole compounds, including “this compound”, often involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . In one study, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .Safety and Hazards
While specific safety and hazard information for “6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
6-chloro-2-N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c1-23-9-3-2-4-10-11(9)19-15(24-10)20-14(22)8-6-5-7(13(17)21)12(16)18-8/h2-6H,1H3,(H2,17,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZZMIOIWSYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC(=C(C=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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